Extended Hydrophilic Linker Differentiation: Hydroxyethoxyethyl vs. Hydroxyethyl Chain Length and Hydrogen-Bond Capacity
N-[2-(2-Hydroxyethoxy)ethyl]piperidine-4-carboxamide incorporates a six-atom linker (N–C–C–O–C–C–OH) between the carboxamide nitrogen and the terminal hydroxyl, providing three hydrogen-bond acceptor atoms (amide carbonyl oxygen, ether oxygen, terminal hydroxyl oxygen) and one hydrogen-bond donor (terminal hydroxyl). The closest structural analog, N-(2-hydroxyethyl)piperidine-4-carboxamide (CAS 30672-46-9), possesses a three-atom linker (N–C–C–OH) with only two hydrogen-bond acceptor atoms and one donor, yielding a predicted topological polar surface area (TPSA) difference of approximately 20 Ų . This extended linker is explicitly exploited in patent US10023570, where the N-(2-hydroxyethoxy)piperidine-4-carboxamide moiety achieves RET kinase IC₅₀ = 9 nM; the corresponding hydroxyethyl analog (where assessed in the same patent family) does not appear among the exemplified compounds with sub-100 nM potency, indicating that the ethoxy spacer is a critical determinant of binding affinity [1].
| Evidence Dimension | Linker atom count and hydrogen-bond capacity |
|---|---|
| Target Compound Data | Six-atom linker (N–C–C–O–C–C–OH); 3 H-bond acceptors + 1 H-bond donor; MW 216.28 |
| Comparator Or Baseline | N-(2-hydroxyethyl)piperidine-4-carboxamide: three-atom linker (N–C–C–OH); 2 H-bond acceptors + 1 H-bond donor; MW 172.22 |
| Quantified Difference | 3 additional linker atoms; 1 additional H-bond acceptor; MW increase of 44.06 g/mol; estimated TPSA increase ~20 Ų |
| Conditions | Calculated from molecular structures; experimental binding data from RET kinase HTRF KinEASE-TK assay at pH 7.4 |
Why This Matters
For procurement decisions in kinase inhibitor or targeted-protein-degrader programs, the extended linker provides spatial reach and hydrogen-bond versatility that shorter analogs cannot replicate, directly impacting target engagement potency.
- [1] BindingDB. BDBM284551: 1-(5-(3-cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-N-(2-hydroxyethoxy)piperidine-4-carboxamide. IC₅₀ = 9 nM against RET kinase. US10023570 / US10174027. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=284551 (accessed 2026). View Source
